N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H5BrF6N2O. It is known for its unique structure, which includes both bromine and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-4-bromo-5-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: A precursor in the synthesis of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide.
Trifluoromethylated Aromatics: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJJZKMCIOKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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